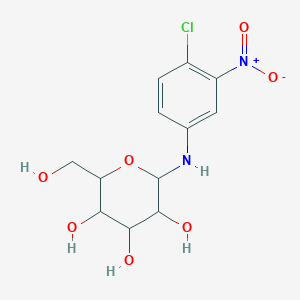![molecular formula C22H28O4 B5105045 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5105045.png)
4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene, also known as ADMET, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. ADMET is a complex organic molecule that has a unique structure, making it an ideal candidate for various research studies.
Mécanisme D'action
The mechanism of action of 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in disease pathways. 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has been shown to inhibit the activity of various kinases, which are enzymes that play a critical role in cell signaling pathways. By inhibiting these enzymes, 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene can disrupt the signaling pathways that lead to the development and progression of various diseases.
Biochemical and Physiological Effects:
4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has been shown to have anticancer, anti-inflammatory, and antidiabetic effects. In material science, 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has been used to develop materials with high strength, flexibility, and thermal stability. In polymer science, 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has been used to synthesize polymers with improved mechanical properties and biocompatibility.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene in lab experiments is its unique structure, which allows for the synthesis of new materials and polymers with improved properties. Additionally, 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has been shown to have potential applications in the treatment of various diseases, making it a promising candidate for medicinal chemistry research. However, one of the limitations of using 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene in lab experiments is its complex synthesis method, which requires various reagents and conditions. Additionally, 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene can be expensive to synthesize, making it difficult to scale up for industrial applications.
Orientations Futures
There are several future directions for 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene research, including the development of new synthesis methods, the investigation of its potential applications in drug delivery systems, and the exploration of its potential as a biomaterial. Additionally, further studies are needed to fully understand the mechanism of action of 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene and its potential applications in various scientific fields. Overall, 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene is a promising compound with significant potential for various research applications.
Méthodes De Synthèse
The synthesis of 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene involves a multi-step process that requires various reagents and conditions. The most common method for synthesizing 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene is through the use of palladium-catalyzed cross-coupling reactions. This method involves the reaction of a palladium catalyst with a halogenated aromatic compound and an allylboronate reagent. The reaction leads to the formation of 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene, which can be purified using various chromatography techniques.
Applications De Recherche Scientifique
4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has been extensively studied in various scientific fields, including medicinal chemistry, material science, and polymer science. In medicinal chemistry, 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In material science, 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has been used to develop new materials with unique properties, such as high strength and flexibility. In polymer science, 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has been used to synthesize new polymers with improved properties, such as thermal stability and mechanical strength.
Propriétés
IUPAC Name |
1-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O4/c1-5-6-19-8-10-21(22(16-19)23-4)26-14-12-24-11-13-25-20-9-7-17(2)18(3)15-20/h5,7-10,15-16H,1,6,11-14H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIPQMGHBAZFNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOCCOC2=C(C=C(C=C2)CC=C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-{3-[3-(6-methoxy-4-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine](/img/structure/B5104966.png)

![4-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5104971.png)

![7-[(2,3-dimethoxyphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol](/img/structure/B5104982.png)
![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclohexylglycinamide](/img/structure/B5104989.png)


![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B5105015.png)

![2-ethoxyethyl 2-{[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5105024.png)

![3-ethyl-1-[(4-nitrophenyl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5105031.png)
![2-[(2-oxocyclohexyl)thio]-4,6-diphenylnicotinonitrile](/img/structure/B5105039.png)